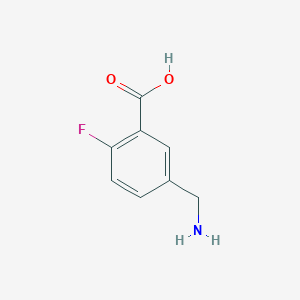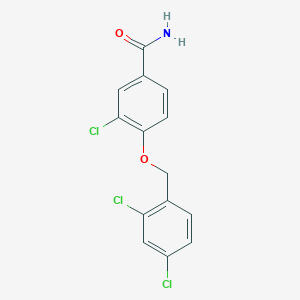
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide: is an organic compound with the molecular formula C14H10Cl3NO2 It is a derivative of benzamide, characterized by the presence of chloro and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Comparison:
- 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide is unique due to the presence of both chloro and dichlorobenzyl groups, which confer distinct chemical and biological properties.
- Compared to other dichlorobenzamide derivatives, it may exhibit different reactivity and biological activity due to the specific positioning of the substituents.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C14H10Cl3NO2 |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-10-3-1-9(11(16)6-10)7-20-13-4-2-8(14(18)19)5-12(13)17/h1-6H,7H2,(H2,18,19) |
InChI Key |
IKAGOFOUZJSNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13023121.png)
![Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13023127.png)
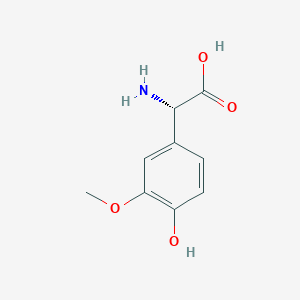
![Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13023144.png)
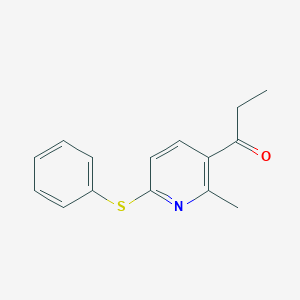
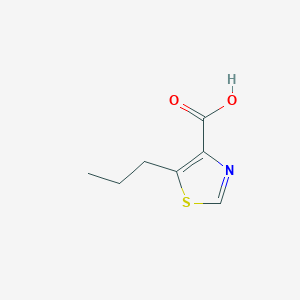
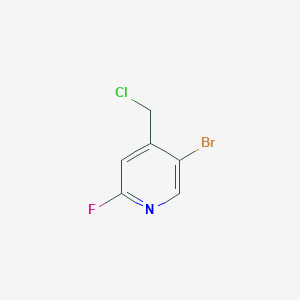
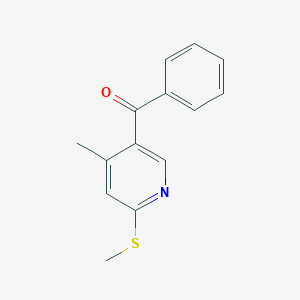
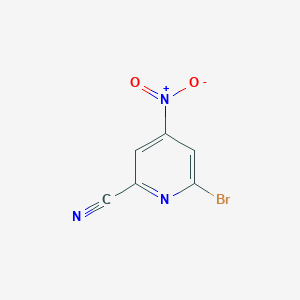
![Bicyclo[4.1.0]heptan-1-amine](/img/structure/B13023178.png)
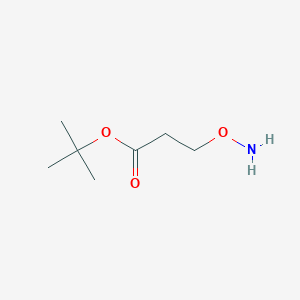
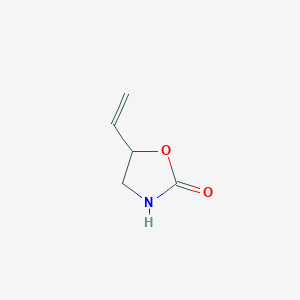
![Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13023192.png)
